Methyl tetrahydro-2H-pyran-2-carboxylate (CAS 84355-44-2) is a versatile oxygen-containing heterocyclic building block heavily utilized in the synthesis of complex macrolides, spiroketals, and pharmaceutical intermediates. As a fully saturated pyran ring bearing a 2-position methyl ester, it offers a highly processable liquid form with a boiling point of 183.3 °C and a density of 1.067 g/mL [1]. Its primary procurement value lies in its role as a pre-activated carboxylate equivalent, enabling direct C-C bond formation via Claisen condensations or Grignard additions without the need for expensive peptide coupling reagents required by its free acid counterpart [2].
Substituting methyl tetrahydro-2H-pyran-2-carboxylate with the free acid (tetrahydro-2H-pyran-2-carboxylic acid) or the ethyl ester introduces significant process inefficiencies. The free acid necessitates stoichiometric amounts of coupling agents (e.g., HATU, EDC) or prior conversion to an acid chloride, generating substantial chemical waste and lowering overall atom economy[1]. Conversely, while the ethyl ester can undergo similar nucleophilic acyl substitutions, its increased steric bulk and poorer leaving group capacity (ethoxide vs. methoxide) typically result in slower reaction kinetics and lower yields in demanding condensations. Furthermore, the methyl ester's lower boiling point facilitates easier removal of unreacted starting material via vacuum distillation, a critical advantage in large-scale pharmaceutical manufacturing [2].
In the synthesis of 3-oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile—a key intermediate for bicyclic pyridine derivatives—the use of methyl tetrahydro-2H-pyran-2-carboxylate with sodium hydride and acetonitrile provides superior yields compared to the ethyl ester analog. The reduced steric hindrance and enhanced leaving group ability of the methoxide ion facilitate more efficient C-C bond formation[1].
| Evidence Dimension | Condensation Yield (Acetonitrile/NaH) |
| Target Compound Data | High conversion efficiency (typical methyl ester yields >80%) |
| Comparator Or Baseline | Ethyl tetrahydro-2H-pyran-2-carboxylate (typically 10-15% lower yield due to steric hindrance) |
| Quantified Difference | ~15% higher yield |
| Conditions | NaH, THF, 70 °C |
Higher yields in early-stage C-C bond formations directly reduce raw material costs and simplify downstream purification in API synthesis.
Methyl tetrahydro-2H-pyran-2-carboxylate exhibits a boiling point of 183.3 °C at 760 mmHg, making it significantly more volatile than the corresponding free acid and the ethyl ester. This thermal profile allows for the efficient removal of excess reagent via vacuum distillation during process scale-up, avoiding the need for solvent-intensive aqueous workups or chromatography [1].
| Evidence Dimension | Boiling Point |
| Target Compound Data | 183.3 °C |
| Comparator Or Baseline | Ethyl ester (~200 °C) and free acid (>250 °C) |
| Quantified Difference | 15-60 °C lower boiling point |
| Conditions | Standard atmospheric pressure (760 mmHg) |
Lower boiling points enable energy-efficient purification and prevent thermal degradation of sensitive intermediates during distillation.
Utilizing the methyl ester allows for direct amidation or reduction without the need for stoichiometric activating agents. When compared to tetrahydro-2H-pyran-2-carboxylic acid, which requires reagents like HATU or EDC for activation, the methyl ester significantly improves the reaction's atom economy and reduces the generation of hazardous byproducts [1].
| Evidence Dimension | Coupling Reagent Requirement |
| Target Compound Data | 0 equivalents (direct reaction possible) |
| Comparator Or Baseline | Tetrahydro-2H-pyran-2-carboxylic acid (requires 1.0-1.2 equivalents of HATU/EDC) |
| Quantified Difference | 100% reduction in coupling reagent usage |
| Conditions | Standard amidation or nucleophilic addition protocols |
Eliminating expensive coupling reagents drastically reduces the per-kilogram cost of API manufacturing and improves the green chemistry profile of the synthesis.
The synthesis of tertiary alcohols via the addition of Grignard reagents to pyran-2-carboxylates is highly sensitive to the ester's steric profile. Methyl tetrahydro-2H-pyran-2-carboxylate undergoes double addition more rapidly and with fewer side reactions (such as enolization) than the bulkier ethyl or isopropyl esters, leading to higher purity of the resulting tertiary alcohol[1].
| Evidence Dimension | Grignard Addition Efficiency |
| Target Compound Data | Rapid double addition with minimal enolization |
| Comparator Or Baseline | Ethyl ester (increased enolization and slower addition) |
| Quantified Difference | Higher purity of tertiary alcohol product |
| Conditions | Excess RMgX in THF/Ether at 0 °C to RT |
Predictable and clean Grignard additions are critical for synthesizing complex spiroketals and macrolides without complex chromatographic separations.
Used as a primary starting material to form 3-oxo-3-(tetrahydro-2H-pyran-2-yl)propanenitrile via Claisen condensation, a critical intermediate for metabolic disease therapeutics [1].
Serves as a highly processable, low-steric building block for the construction of complex oxygen-containing ring systems found in marine natural products and their synthetic analogs [2].
Ideal for Grignard additions where the methyl ester's reactivity profile minimizes side reactions and its volatility allows for easy removal of unreacted starting material [2].